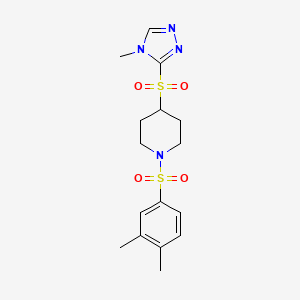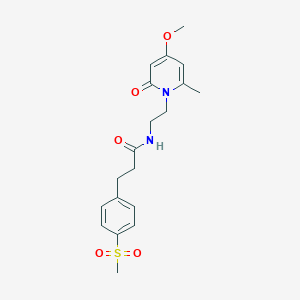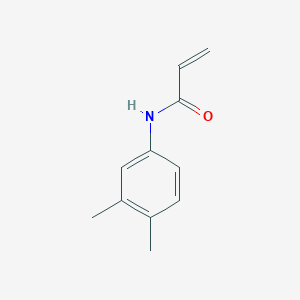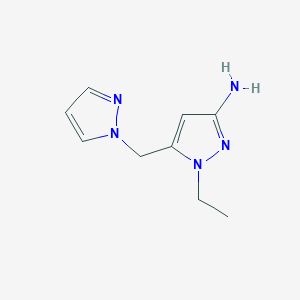
1-((3,4-dimethylphenyl)sulfonyl)-4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthetic approaches for compounds with similar structural motifs involve multi-step reactions, starting from basic building blocks such as piperidine and sulfonyl chlorides. For instance, the synthesis of related compounds often entails the condensation of substituted piperidines with sulfonyl chlorides in the presence of bases like triethylamine, followed by further functionalization through nucleophilic substitution or coupling reactions (S. Naveen et al., 2015).
Molecular Structure Analysis
X-ray crystallography is a common technique used to elucidate the molecular structure of synthesized compounds. It reveals details such as conformation, crystal system, and intermolecular interactions. For similar sulfonyl-piperidine derivatives, studies have shown that the piperidine ring often adopts a chair conformation, with the sulfonyl groups inducing a tetrahedral geometry around the sulfur atoms (H. R. Girish et al., 2008).
Chemical Reactions and Properties
Sulfonyl-piperidine derivatives engage in a variety of chemical reactions, predominantly as intermediates in the synthesis of more complex molecules. Their reactivity is influenced by the electron-withdrawing nature of the sulfonyl groups, which can enhance nucleophilic substitution at the piperidine nitrogen or facilitate addition reactions at the sulfonyl carbon (K. Vinaya et al., 2009).
Physical Properties Analysis
The physical properties of sulfonyl-piperidine derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in chemical synthesis and pharmaceutical formulations. These properties are significantly influenced by the compound's molecular structure, particularly the presence and position of substituents on the aromatic rings and the piperidine nitrogen (H. M. Dalloul et al., 2017).
Chemical Properties Analysis
The chemical behavior of these compounds is characterized by their reactivity towards various organic and inorganic reagents. The sulfonyl and triazolyl groups in particular impart unique electrophilic and nucleophilic characteristics, enabling these molecules to participate in diverse chemical transformations, including antimicrobial activity (K. Vinaya et al., 2009).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The compound's synthesis and characterization have been explored, with studies detailing the synthesis of related compounds using spectroscopic techniques and X-ray diffraction. These studies reveal insights into the molecular structure and crystal formation of related compounds (Naveen et al., 2015).
Biological Applications
- The derivatives of piperidine, which includes compounds like 1-((3,4-dimethylphenyl)sulfonyl)-4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine, have been studied for their potential as antimicrobial agents. These derivatives have shown significant activity against bacterial and fungal pathogens (Vinaya et al., 2009).
- The compound's derivatives are also examined in the context of histamine H3 receptor ligands, where they display good to excellent receptor affinities. This suggests potential applications in identifying and understanding binding sites on the histamine H3 receptor (Amon et al., 2007).
Chemical Properties and Applications
- The compound and its related derivatives have been part of studies exploring their chemical properties, including their structure-activity relationships. These studies contribute to the understanding of how variations in molecular structure can impact their biological activity and potential applications in drug design (Bryce, 1984).
Miscellaneous Applications
- Some derivatives of the compound have been investigated for their potential in anticancer applications, showing effectiveness against various cancer cell lines. This research contributes to the development of new therapeutic agents for cancer treatment (Turov, 2020).
Eigenschaften
IUPAC Name |
1-(3,4-dimethylphenyl)sulfonyl-4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O4S2/c1-12-4-5-15(10-13(12)2)26(23,24)20-8-6-14(7-9-20)25(21,22)16-18-17-11-19(16)3/h4-5,10-11,14H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGKYDXMHIURLRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)S(=O)(=O)C3=NN=CN3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3,4-dimethylphenyl)sulfonyl)-4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-N-(naphthalen-1-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2497400.png)

![(1S,2R,4S)-bicyclo[2.2.1]hept-5-en-2-ylmethanamine](/img/structure/B2497404.png)
![1-(4-Bromophenyl)sulfonyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2497405.png)
![(E)-1-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2497409.png)
![3-methyl-N-{2-[4-(methylsulfonyl)piperazino]phenyl}benzenecarboxamide](/img/structure/B2497410.png)
![tert-Butyl 4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)piperidine-1-carboxylate](/img/structure/B2497411.png)
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2497412.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-methyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2497413.png)


![N-(2-(N-benzyl-N-phenethylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2497417.png)

